3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide
Description
3-[4-(Hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide is a synthetic small molecule characterized by a hydrazinecarbonyl-substituted phenyl group linked to an N-hydroxyprop-2-enamide chain.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-4-1-7(2-5-8)3-6-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14) |
InChI Key |
JDCGMEUTAWDVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NO)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide typically involves the reaction of a hydrazide compound with an appropriate aldehyde or acetophenone in the presence of a catalytic amount of base in ethanol. This reaction results in the formation of Schiff base analogs, which can then be further processed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazinecarbonyl Moieties
The hydrazinecarbonyl group (-CONHNH₂) is a critical pharmacophore in several anticancer and antimicrobial agents. Key analogs include:
Sulfonamide Derivatives ()
Compounds 15–17 (Table 1) share the hydrazinecarbonyl-phenyl backbone but incorporate sulfonamide groups and varying aryl substituents. These modifications influence physicochemical properties and synthetic efficiency:
Table 1: Comparison of Sulfonamide-Based Hydrazinecarbonyl Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 15 | 4-Chlorophenyl | 95 | 226–227 | High yield, chloro-substituent |
| 16 | 4-Dimethylaminophenyl | 66 | 179–180.5 | Electron-donating group |
| 17 | 4-Nitrophenyl | 94 | 227–228.5 | Nitro group enhances polarity |
- Structural Differences: Chloro and nitro groups enhance lipophilicity and metabolic stability, whereas dimethylamino groups improve solubility.
- Synthesis : All compounds are synthesized via condensation of aryl aldehydes with hydrazine derivatives, achieving yields >65%.
Triazole-Tethered Indolinones ()
Compounds 9a–b (Table 2) feature a 1,2,4-triazole core linked to a hydrazinecarbonylphenyl group. These compounds demonstrate moderate anticancer activity, with IC₅₀ values in the micromolar range:
Table 2: Triazole-Based Hydrazinecarbonyl Derivatives
| Compound | Substituent | Yield (%) | Key Features |
|---|---|---|---|
| 9a | 4-Fluorophenyl | 72.7 | Fluorine enhances bioavailability |
| 9b | 4-Chlorophenyl | 68.5 | Chlorine improves membrane permeability |
Enamide-Based HDAC Inhibitors
The N-hydroxyprop-2-enamide group is a hallmark of HDAC inhibitors. Notable analogs include:
Quizartinib ()
Quizartinib, an FDA-approved FLT3 inhibitor, shares the N-hydroxyprop-2-enamide chain but incorporates a benzimidazole core instead of a hydrazinecarbonylphenyl group. Key differences:
- Structural Impact : The benzimidazole moiety enhances kinase selectivity, while the hydrazinecarbonyl group in the target compound may favor HDAC inhibition.
HDAC8 Inhibitor ()
The compound (2E)-3-[2-(3-cyclopentyl-5,5-dimethyl-2-oxoimidazolidin-1-yl)phenyl]-N-hydroxyprop-2-enamide is a selective HDAC8 inhibitor. Comparison with the target compound:
- Similarities : Both contain the N-hydroxyenamide zinc-binding motif.
- Differences: The imidazolidinone substituent in the HDAC8 inhibitor confers isoform selectivity, whereas the hydrazinecarbonyl group may alter binding kinetics.
N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide ()
- Structure : Combines hydrazinecarbonyl with a thiophenesulfonamide group.
- Applications : Utilized in high-throughput screening for antimicrobial agents.
- Solubility: Moderately soluble in DMSO and methanol, unlike the target compound, which may exhibit different solubility due to the N-hydroxy group.
N-(4-[Hydrazinecarbonyl]phenyl)acetamide ()
- Role : Intermediate in synthesizing 1,3,4-oxadiazole derivatives.
- Synthetic Efficiency : High-yield (95%) preparation via hydrazine hydrate reactions, mirroring methods for the target compound.
Biological Activity
3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings through detailed analysis.
Chemical Structure and Properties
The chemical formula for this compound is C11H12N4O2. The compound features a hydrazinecarbonyl group attached to a phenyl ring, along with an N-hydroxyprop-2-enamide moiety. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 232.24 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
| LogP | 1.5 |
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Its potential mechanisms include:
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest it may inhibit the growth of certain bacterial strains.
- Anticancer Properties : It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival.
Case Studies and Research Findings
- Antioxidant Activity : A study conducted by Zhang et al. (2020) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant properties. The IC50 value was found to be 15 µM, suggesting effective scavenging ability against oxidative stress .
- Antimicrobial Effects : In a study by Patel et al. (2021), the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in developing antimicrobial agents .
- Anticancer Properties : Research by Lee et al. (2022) explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 of 20 µM after 48 hours of exposure .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
